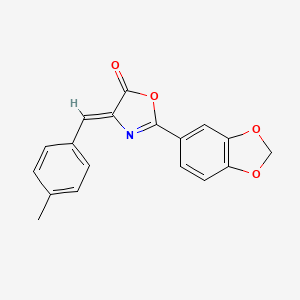

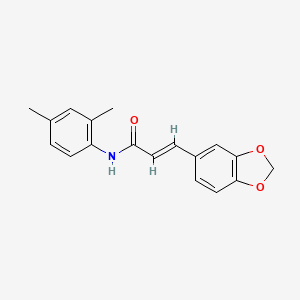

![molecular formula C21H22N2O B5568106 1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, carbene complexes of cycloplatinated 1H-indole derivatives have been synthesized through reactions involving platinum coordination to dimethylsulfoxide (DMSO), followed by substitution reactions with various ligands, showcasing a method that could potentially be adapted for the synthesis of 1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole or related compounds (Tollari et al., 2000).

Molecular Structure Analysis

The molecular structure of indole derivatives is critical in determining their reactivity and interaction with other molecules. The planarity of the indole system and its electronic distribution are key features. For example, studies on various indole derivatives have shown how substituents affect the molecule's overall geometry and electronic properties, influencing its potential chemical behavior (Govindasamy et al., 1999).

Chemical Reactions and Properties

Indole compounds participate in a range of chemical reactions, reflecting their versatile chemical properties. For instance, N-acyl indoles undergo diastereoselective intramolecular Friedel-Crafts alkylation, yielding functionalized 1H-pyrrolo[1,2-a]indoles with high yields and selectivity, indicating the potential reactivity of indole derivatives under catalytic conditions (Patil et al., 2011).

科学的研究の応用

Structural and Synthetic Applications

- Molecular Structure and Crystallography : A study by Govindasamy et al. (1999) focused on the molecular structure of a related compound, detailing its crystallographic characteristics and highlighting the importance of such compounds in understanding molecular interactions and geometries (Govindasamy, Velmurugan, Raj, & Fun, 1999).

- Synthetic Pathways for Heterocyclic Skeletons : Research by Lötter et al. (2007) explored the synthesis of indolo[2,1-a]isoquinolines and related analogues, indicating the relevance of these frameworks in pharmaceutical and organic chemistry (Lötter, Pathak, Sello, Fernandes, Otterlo, & Koning, 2007).

- Catalytic Applications and Complex Formation : A study by Tollari et al. (2000) discussed the formation of carbene complexes with cycloplatinated derivatives of indoles, demonstrating their potential in catalysis and organometallic chemistry (Tollari, Cenini, Penoni, Granata, Palmisano, & Demartin, 2000).

Biological and Pharmaceutical Potential

- Pharmacological Evaluation : Nirogi et al. (2011) synthesized and evaluated a series of 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles for their binding affinities to the 5-HT6 receptor, showcasing the potential of indole derivatives in developing new therapeutics (Nirogi, Dwarampudi, Kambhampati, Bhatta, Kota, Shinde, Badange, Jayarajan, Bhyrapuneni, & Dubey, 2011).

- Scavenging Agents for Carbonyls : Research by Zadeh and Yaylayan (2019) highlighted the role of indole as an efficient scavenging agent for methylglyoxal and related carbonyls, emphasizing its utility in reducing harmful Maillard reaction products in food (Zadeh & Yaylayan, 2019).

特性

IUPAC Name |

(1-methylindol-6-yl)-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-15-6-3-4-7-18(15)19-8-5-12-23(19)21(24)17-10-9-16-11-13-22(2)20(16)14-17/h3-4,6-7,9-11,13-14,19H,5,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVXOHOMFJNLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2C(=O)C3=CC4=C(C=C3)C=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

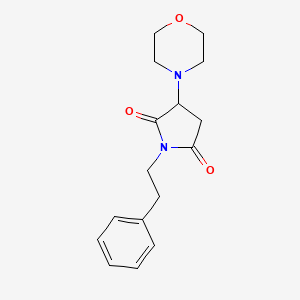

![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

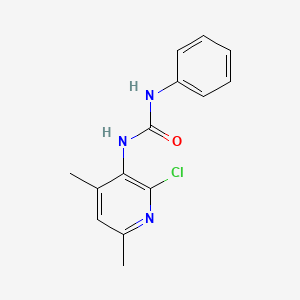

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

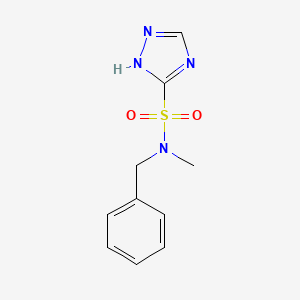

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

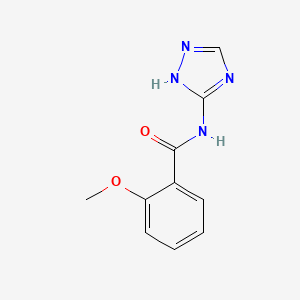

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)